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Compound of Interest

Compound Name: Fmoc-Aeg(N3)-OH

Cat. No.: B2441095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties of Fmoc-Aeg(N3)-OH
Fmoc-Aeg(N3)-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-

azidoethyl)glycine, is a specialized amino acid derivative crucial for advanced peptide and

peptidomimetic synthesis. Its structure incorporates three key functional components: the Fmoc

protecting group, an azidoethyl glycine backbone, and a carboxylic acid. This unique

combination makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and a

versatile building block for introducing azide functionalities for subsequent "click chemistry"

reactions.

The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the

amine, allowing for controlled, stepwise elongation of peptide chains. The core structure, N-(2-

azidoethyl)glycine (Aeg), is a non-natural amino acid that introduces an azide group (N3) into

the peptide backbone. This azide moiety is the key to its utility in bioorthogonal chemistry,

enabling the covalent linkage of the peptide to other molecules bearing an alkyne group

through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The terminal carboxylic acid (-

OH) allows for its coupling to the free amine of a growing peptide chain on a solid support.

Chemical Structure:
Fmoc-Aeg(N3)-OH Chemical Structure
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Image Source: MedChemExpress

Physicochemical Data:
Property Value

Chemical Formula C₁₉H₁₈N₄O₄

Molecular Weight 366.37 g/mol

CAS Number 1935981-35-3

Appearance White to off-white solid

Solubility

Soluble in Dimethylformamide (DMF) and

Dimethyl sulfoxide (DMSO). Limited solubility in

water.

Applications in Research and Drug Development
Fmoc-Aeg(N3)-OH is a pivotal tool for the synthesis of complex biomolecules with tailored

properties. Its primary applications lie in the fields of chemical biology, drug discovery, and

materials science.

Peptide and Peptoid Synthesis: It serves as a building block in SPPS to create peptides and

peptoids (N-substituted glycine oligomers) with a site-specific azide handle. These modified

peptides can be used to study protein-protein interactions, develop enzyme inhibitors, and

create novel therapeutic agents. The introduction of the N-azidoethyl group can also impart

unique conformational properties to the peptide backbone.[1]

Peptide Nucleic Acid (PNA) Synthesis: Fmoc-Aeg(N3)-OH and similar azido-functionalized

monomers are employed in the synthesis of Peptide Nucleic Acids (PNAs).[2][3] PNAs are

synthetic analogs of DNA and RNA with a peptide-like backbone, exhibiting strong and

specific binding to nucleic acids. The azide group allows for the post-synthetic modification of

PNAs, enabling the attachment of labels, dyes, or drug molecules for diagnostic and

therapeutic applications.[4][5]

Click Chemistry and Bioconjugation: The azide group is the key functional handle for "click

chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6]
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Peptides and PNAs containing Fmoc-Aeg(N3)-OH can be readily conjugated to molecules

containing a terminal alkyne, such as fluorescent probes, imaging agents, drug payloads, or

polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Macrocyclization of Peptides: The azide and an alkyne on the same peptide chain can be

used to induce intramolecular cyclization via a click reaction. This is a powerful strategy for

creating cyclic peptides, which often exhibit enhanced stability, bioactivity, and cell

permeability compared to their linear counterparts.

Experimental Protocols
General Protocol for Coupling of Fmoc-Aeg(N3)-OH in
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-Aeg(N3)-OH onto a resin-bound peptide

with a free N-terminal amine. The procedure is based on standard Fmoc-SPPS chemistry using

HBTU as the coupling agent.[7][8][9][10]

Materials:

Resin-bound peptide with a free N-terminus

Fmoc-Aeg(N3)-OH

N,N'-Diisopropylethylamine (DIPEA)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

20% (v/v) Piperidine in DMF

Solid-phase synthesis vessel

Shaker or bubbler for mixing
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Procedure:

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis

vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Mix for 5-10 minutes at room temperature.

Drain the piperidine solution.

Repeat the piperidine treatment for another 5-10 minutes.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Activation and Coupling:

In a separate tube, dissolve Fmoc-Aeg(N3)-OH (3-5 equivalents relative to the resin

loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

Add DIPEA (6-10 equivalents) to the activation mixture.

Immediately add the activated amino acid solution to the deprotected resin.

Mix the reaction at room temperature for 1-2 hours.

Washing:

Drain the coupling solution.

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess

reagents and byproducts.

Confirmation of Coupling (Optional): Perform a Kaiser test or other ninhydrin-based test to

confirm the absence of free primary amines, indicating a complete coupling reaction. If the
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test is positive, repeat the coupling step.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) on a Resin-Bound Peptide
This protocol describes the on-resin "click" reaction between the azide group of the

incorporated Aeg(N3) residue and an alkyne-containing molecule.

Materials:

Resin-bound peptide containing the Aeg(N3) residue

Alkyne-functionalized molecule of interest

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a ligand

DMF or a mixture of DMF/water or DMSO/water

Procedure:

Resin Preparation: Swell the resin-bound peptide in the chosen reaction solvent.

Preparation of Reagent Solutions:

Prepare a stock solution of the alkyne-functionalized molecule in the reaction solvent.

Prepare a stock solution of CuSO₄·5H₂O in water.

Prepare a fresh stock solution of sodium ascorbate in water.

Prepare a stock solution of the THPTA or TBTA ligand in the reaction solvent.

Click Reaction:
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To the swollen resin, add the alkyne-functionalized molecule (5-10 equivalents).

Add the CuSO₄·5H₂O solution (0.5-1 equivalent).

Add the ligand solution (1-2 equivalents relative to copper).

Add the sodium ascorbate solution (5-10 equivalents) to initiate the reaction.

Mix the reaction at room temperature for 2-12 hours, protected from light.

Washing:

Drain the reaction solution.

Wash the resin thoroughly with the reaction solvent, water, and finally DCM.

Dry the resin under vacuum.

Workflow Visualizations
General Workflow for Solid-Phase Peptide Synthesis
(SPPS)
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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for PNA Monomer Incorporation and Post-
Synthetic Modification
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Caption: Workflow for incorporating Fmoc-Aeg(N3)-OH into a PNA sequence and subsequent

modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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